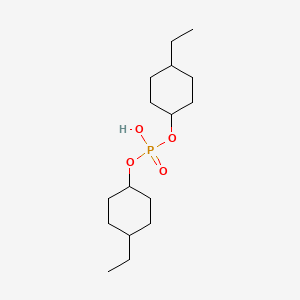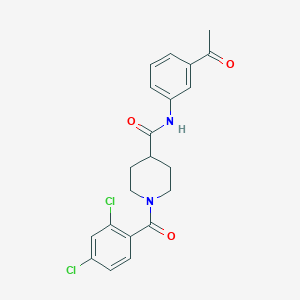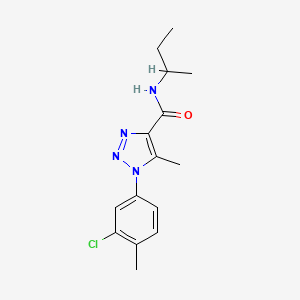
Bis(4-ethylcyclohexyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-ethylcyclohexyl) hydrogen phosphate: is an organophosphate compound with the molecular formula C16H31O4P and a molecular weight of 318.39 g/mol . It is known for its unique chemical structure, which includes two 4-ethylcyclohexyl groups attached to a phosphate group. This compound is used in various industrial and research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylcyclohexyl) hydrogen phosphate typically involves the reaction of 4-ethylcyclohexanol with phosphorus oxychloride (POCl3) in the presence of a catalyst . The reaction is carried out under controlled conditions, with the molar ratio of phosphorus oxychloride to 4-ethylcyclohexanol being 1:2. The mixture is stirred at room temperature for several hours, followed by heating to complete the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reaction kettle, and the generated hydrogen chloride gas is removed continuously. The product is then purified through processes such as washing, filtration, and distillation to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-ethylcyclohexyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different organophosphate compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-ethylcyclohexyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions .
Biology: In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for specific biochemical pathways .
Industry: Industrially, this compound is used as a plasticizer, flame retardant, and in the production of specialty polymers .
Wirkmechanismus
The mechanism of action of Bis(4-ethylcyclohexyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target molecules . This interaction can lead to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-ethylhexyl) phosphate
- Bis(4-methylcyclohexyl) phosphate
- Bis(4-isopropylcyclohexyl) phosphate
Comparison: Bis(4-ethylcyclohexyl) hydrogen phosphate is unique due to its specific 4-ethylcyclohexyl groups, which impart distinct chemical and physical properties compared to other similar compounds. For instance, Bis(2-ethylhexyl) phosphate has different steric and electronic effects due to the presence of 2-ethylhexyl groups, leading to variations in reactivity and application .
Eigenschaften
Molekularformel |
C16H31O4P |
|---|---|
Molekulargewicht |
318.39 g/mol |
IUPAC-Name |
bis(4-ethylcyclohexyl) hydrogen phosphate |
InChI |
InChI=1S/C16H31O4P/c1-3-13-5-9-15(10-6-13)19-21(17,18)20-16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
BVKILVUDEKZITM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)OP(=O)(O)OC2CCC(CC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B15155630.png)
![Propyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155646.png)
![N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155650.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)

![3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B15155657.png)

![N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B15155680.png)
![Methyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155684.png)
![3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B15155686.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15155693.png)
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B15155718.png)
![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine](/img/structure/B15155722.png)
